Methyl thiomorpholine-3-carboxylate

Descripción

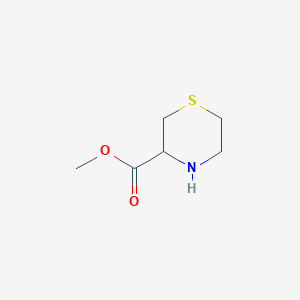

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl thiomorpholine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-9-6(8)5-4-10-3-2-7-5/h5,7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKUMLWZCRVBJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70511653 | |

| Record name | Methyl thiomorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78865-47-1 | |

| Record name | Methyl thiomorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl Thiomorpholine 3 Carboxylate and Its Analogues

Optimized Synthetic Routes for Methyl Thiomorpholine-3-carboxylate (B1243768)

Nucleophilic Substitution Reactions in Thiomorpholine (B91149) Ring Formation

The core structure of methyl thiomorpholine-3-carboxylate is the thiomorpholine ring, a six-membered heterocycle containing both sulfur and nitrogen atoms. A primary strategy for the formation of this ring system involves intramolecular nucleophilic substitution.

A common approach begins with the reaction of methyl 2,3-dibromopropionate with a suitable precursor containing both an amino and a thiol group, such as aminoethanethiol or L-cysteine methyl ester. In this reaction, the amino and thiol groups act as nucleophiles, displacing the bromine atoms on the propionate backbone to form the heterocyclic ring. This method directly leads to the formation of thiomorpholine-3-carboxylic acid esters. consensus.app

Another versatile method for constructing the thiomorpholine ring is through a multi-step sequence involving solid-phase synthesis. This approach often starts with an amino acid, such as Fmoc-Cys(Trt)-OH, immobilized on a polymer support. Following deprotection of the amino group, the nitrogen can be activated, for example, by sulfonylation. Subsequent intramolecular cyclization, often achieved by cleavage from the resin with an acid like trifluoroacetic acid (TFA), yields the thiomorpholine ring.

| Starting Material | Key Reagents | Product | Reference |

| Methyl 2,3-dibromopropionate | Aminoethanethiol | This compound | consensus.app |

| Methyl 2,3-dibromopropionate | L-cysteine methyl ester | Methyl thiomorpholine-3,5-dicarboxylate | consensus.app |

| Immobilized Fmoc-Cys(Trt)-OH | 1. Deprotection 2. Sulfonylation 3. Cleavage (TFA) | Thiomorpholine-3-carboxylic acid |

Strategies for By-product Minimization in Synthetic Pathways

In the synthesis of this compound, the formation of by-products can significantly impact the yield and purity of the desired compound. Careful control of reaction conditions and choice of reagents are crucial for minimizing these unwanted side reactions.

One potential side reaction is the formation of isomeric products. The regioselectivity of the ring-closing step is critical to ensure the formation of the desired 3-substituted thiomorpholine. The use of starting materials with well-defined substitution patterns, such as methyl 2,3-dibromopropionate, helps to direct the cyclization to the desired product.

In solid-phase synthesis, incomplete reactions or side reactions on the polymer support can lead to a mixture of products upon cleavage. To mitigate this, reaction times and reagent excesses are often optimized to drive each step to completion. Furthermore, the choice of protecting groups for the amino and thiol functionalities is important to prevent unwanted reactions at these sites during the synthetic sequence.

Role of Reaction Conditions in Yield and Purity Optimization

The optimization of reaction conditions, including solvent polarity, temperature, and the use of catalysts, is paramount in maximizing the yield and purity of this compound.

Solvent Polarity: The choice of solvent can significantly influence the rate and outcome of the nucleophilic substitution reactions involved in ring formation. Polar solvents are generally preferred as they can stabilize the charged intermediates and transition states that are common in these reactions. This stabilization can lead to an increase in the reaction rate and, consequently, a higher yield of the desired product.

Temperature: The reaction temperature is another critical parameter that requires careful control. Higher temperatures can increase the rate of reaction; however, they can also promote the formation of by-products through competing side reactions. Therefore, the optimal temperature is often a compromise between achieving a reasonable reaction rate and minimizing the formation of impurities.

Catalysis: While not always necessary, the use of a catalyst can be beneficial in certain synthetic routes. For instance, in the esterification of thiomorpholine-3-carboxylic acid to its corresponding methyl ester, an acid catalyst is typically employed to accelerate the reaction. In ring-forming reactions, a base is often used to deprotonate the amino and thiol groups, thereby increasing their nucleophilicity and promoting the desired intramolecular cyclization.

Enantioselective Synthesis of Chiral this compound Isomers

Due to the presence of a stereocenter at the 3-position, this compound can exist as a pair of enantiomers. The development of enantioselective synthetic methods is crucial for obtaining stereochemically pure isomers, which is often a requirement for pharmaceutical applications.

Application of Chiral Auxiliaries in Asymmetric Synthesis

One established strategy for controlling the stereochemical outcome of a reaction is the use of a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical course of a subsequent reaction, and is then removed.

In the context of thiomorpholine-3-carboxylate synthesis, a chiral auxiliary could be incorporated into the starting material. For example, a chiral amine or thiol could be used in the ring-forming reaction. The stereochemistry of the auxiliary would then influence the stereochemical outcome of the cyclization step, leading to a diastereomeric mixture of products that can be separated. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched this compound.

Diastereoselective and Diastereoconvergent Approaches for Substituted Thiomorpholine Carboxylates

Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possible stereoisomers. In the synthesis of substituted thiomorpholine carboxylates, where multiple stereocenters may be present, controlling the relative stereochemistry is essential.

A notable approach involves the stereoselective synthesis of thiomorpholine-3-carboxylic acids on a polymer support. nih.gov This method utilizes an immobilized amino acid, such as Fmoc-Cys(Trt)-OH, as the chiral starting material. The stereocenter of the cysteine is preserved throughout the synthetic sequence, and a new stereocenter can be introduced during the synthesis. The stereochemical outcome of the newly formed stereocenter can be influenced by the reaction conditions and the reagents used. nih.gov

Diastereoconvergent synthesis is a powerful strategy where two or more diastereomers of a starting material are converted into a single diastereomer of the product. While specific examples for this compound are not extensively documented, this approach could be conceptually applied. For instance, a reaction could be designed where a mixture of diastereomeric intermediates converges to a single, thermodynamically more stable diastereomeric product under specific reaction conditions.

Derivatization Strategies and Functional Group Transformations

This compound serves as a versatile scaffold in synthetic chemistry, amenable to a variety of functional group transformations. These modifications allow for the exploration of chemical space and the development of analogues with tailored properties. Key derivatization strategies include the formation of amides, oxidation of the sulfur atom, substitution on the heterocyclic ring, and hydrolysis of the ester for further functionalization.

Synthesis of Amide Derivatives of Thiomorpholine Carboxylate

The conversion of the methyl ester group in this compound to an amide is a fundamental transformation for creating libraries of diverse compounds, particularly in the context of medicinal chemistry and peptide synthesis. This is typically achieved through aminolysis, where the ester reacts with a primary or secondary amine. The reaction can be performed by directly heating the ester with the amine, but often requires activation or catalysis for efficient conversion, especially with less reactive amines.

Commonly, the ester is first hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents. This two-step approach is often more versatile and higher-yielding. A thiomorpholinone template has been successfully utilized in peptide synthesis, demonstrating the formation of amide bonds. For instance, a dipeptide adduct can be formed by reacting the N-terminus of the template with an acid chloride, followed by nucleophilic ring-opening with a carboxyl-protected amino acid to yield a tripeptide precursor reading.ac.uk.

Attempts have also been made to synthesize carboxamides on a solid-phase support, which can facilitate purification and library generation, though challenges in achieving quantitative conversion have been noted acs.org.

Table 1: Common Reagents for Amide Bond Formation from Carboxylic Acids This table is interactive. Click on the headers to sort.

| Coupling Reagent Category | Examples | Activating Mechanism |

|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | Forms a highly reactive O-acylisourea intermediate. |

| Onium Salts (Uronium/Thiouronium) | HATU, HBTU, TBTU | Forms an active ester, often with additives like HOAt to increase efficiency and reduce racemization uni-kiel.de. |

| Phosphonium Salts | PyBOP, PyAOP | Similar to onium salts, forms an active ester intermediate. |

Oxidation of the Sulfur Atom to Form Sulfoxides or Sulfones

The sulfur atom in the thiomorpholine ring is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxide (B87167) (thiomorpholine-1-oxide) and sulfone (thiomorpholine-1,1-dioxide) derivatives. These transformations alter the polarity, hydrogen bonding capacity, and conformation of the ring, which can significantly impact biological activity.

Selective oxidation to the sulfoxide is often achieved using mild oxidizing agents. One equivalent of an oxidant such as sodium meta-periodate (NaIO₄) or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures can yield the sulfoxide as the major product jchemrev.com. Biological systems can also perform this transformation; for example, the cytochrome P450 enzyme from Mycobacterium aurum MO1 has been shown to oxidize thiomorpholine to its sulfoxide nih.gov.

Further oxidation to the sulfone requires stronger oxidizing agents or harsher reaction conditions. Using an excess of the oxidizing agent (e.g., >2 equivalents of m-CPBA or H₂O₂) or more potent reagents like potassium permanganate (KMnO₄) can drive the reaction to completion, yielding the thiomorpholine-1,1-dioxide google.comorganic-chemistry.org. Thiomorpholine-1,1-dioxide is an important building block in its own right, notably being a component of the antibiotic sutezolid thieme-connect.com.

Table 2: Selected Oxidizing Agents for Sulfide Oxidation This table is interactive. Click on the headers to sort.

| Oxidizing Agent | Product Selectivity (Sulfoxide vs. Sulfone) | Typical Conditions |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Can be selective for sulfoxide or sulfone depending on catalyst and stoichiometry organic-chemistry.org. | Often used with a catalyst (e.g., tantalum carbide for sulfoxides, niobium carbide for sulfones) organic-chemistry.org. |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Stoichiometry dependent: ~1 eq. for sulfoxide, >2 eq. for sulfone. | Inert solvent (e.g., CH₂Cl₂), often at low temperatures for sulfoxide. |

| Potassium Permanganate (KMnO₄) | Typically leads to the sulfone google.com. | Aqueous or organic solvent mixtures. |

| Sodium Periodate (NaIO₄) | Highly selective for sulfoxide. | Often in aqueous methanol. |

Modifications and Substitutions on the Thiomorpholine Ring System

The secondary amine nitrogen of the thiomorpholine ring is a key site for introducing molecular diversity. It can readily undergo N-alkylation, N-acylation, and N-sulfonylation reactions. These modifications are crucial for modulating the physicochemical properties of the molecule.

N-Acylation and N-Sulfonylation: These are common transformations, often employed to prepare derivatives for biological screening. In a solid-phase synthesis approach, a resin-bound thiomorpholine intermediate can be acylated using various acylating reagents, achieving high conversion rates acs.org. Similarly, sulfonylation with reagents like 4-nitrobenzenesulfonyl chloride (NsCl) is a well-established procedure for protecting or activating the nitrogen atom acs.org.

N-Alkylation: The nitrogen can be alkylated using alkyl halides or via reductive amination. For instance, N-methylation can occur under certain conditions when attempting esterification in methanol with an acid catalyst clockss.org. More controlled alkylation is typically performed under basic conditions using an alkyl halide.

In addition to N-functionalization, modifications on the carbon framework of the ring can be achieved, though this generally requires starting from different precursors rather than derivatizing the pre-formed ring. For example, the bioactivation of L-thiomorpholine-3-carboxylic acid by L-amino acid oxidase leads to the formation of an imine, 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid, which represents a modification to the ring's saturation nih.gov.

Hydrolysis of the Methyl Ester Group and Further Functionalization

Hydrolysis of the methyl ester to the parent thiomorpholine-3-carboxylic acid is a critical step that unlocks a wide range of subsequent functionalization possibilities, most notably in peptide synthesis. The carboxylic acid is the conjugate base of the carboxylate nih.gov.

Ester Hydrolysis: The saponification is typically carried out under basic conditions. A standard procedure involves refluxing the methyl ester in a mixture of an alcohol (like isopropanol or methanol) and an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) mdpi.com. Following the reaction, acidification is required to protonate the resulting carboxylate salt and precipitate the free carboxylic acid mdpi.com.

Further Functionalization: Once the carboxylic acid is obtained, it serves as a valuable building block. As a cyclic amino acid analogue, its primary application is in the construction of peptides and peptidomimetics hmdb.ca. The carboxylic acid can be "activated" using a variety of peptide coupling reagents (see Table 1) and reacted with the N-terminus of another amino acid or peptide chain to form an amide bond uni-kiel.debachem.comluxembourg-bio.com. This process is central to incorporating the unique structural features of the thiomorpholine ring into larger, more complex molecules.

Spectroscopic Data for this compound Remains Elusive in Publicly Available Research

While information on the parent compound, Thiomorpholine-3-carboxylic acid , and some of its derivatives exists, the specific data for the methyl ester, this compound, is not published in a comprehensive manner. This includes detailed chemical shift analyses from ¹H and ¹³C NMR, as well as two-dimensional NMR techniques (COSY, HSQC, HMBC) that are crucial for confirming connectivity and stereochemistry.

Similarly, while the monoisotopic molecular weight of the parent acid is known, specific High-Resolution Mass Spectrometry (HRMS) data for this compound, which would confirm its exact mass, is not reported. Furthermore, a detailed interpretation of its mass spectrometry fragmentation pattern for structural validation is absent from the reviewed literature.

The CAS Registry Number for this compound has been identified as 78865-47-1, and its hydrochloride salt as 86287-91-4. Some literature, primarily in the form of patents, provides ¹H NMR data for more complex derivatives, such as (3S, 5S, 6S)-6-(3-chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylate methyl ester. For instance, a patent discloses the following ¹H NMR data for this substituted derivative in CDCl₃: δ 0.84 (d, 3H), 3.04 (dd, 2H), 3.56-3.68 (m, 2H), 3.78 (s, 3H), 4.10-4.20 (m, 1H), 7.25-7.40 (m, 4H). google.com However, these values are not directly transferable to the unsubstituted this compound due to the significant influence of the substituents on the electronic environment of the protons.

Due to the absence of specific, detailed research findings for this compound, the generation of an in-depth article focusing solely on its advanced spectroscopic and structural elucidation is not possible at this time. The scientific community has yet to publish a dedicated study that would provide the necessary data for the comprehensive analysis requested.

Advanced Spectroscopic and Structural Elucidation of Methyl Thiomorpholine 3 Carboxylate

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone for identifying the functional groups within a molecule by probing the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy for Characterization of Key Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Each functional group has a characteristic absorption frequency range, making IR spectroscopy a powerful tool for structural elucidation. For Methyl thiomorpholine-3-carboxylate (B1243768), the key functional groups—the secondary amine (N-H), the ester carbonyl (C=O), the ester C-O, and the thioether (C-S-C)—would exhibit distinct absorption bands.

The N-H stretching vibration of the secondary amine in the thiomorpholine (B91149) ring is expected to appear as a moderate to weak band in the 3300-3500 cm⁻¹ region. The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the C=O stretching of the methyl ester group, typically observed between 1750 and 1735 cm⁻¹. The C-O stretching vibrations of the ester group would result in two bands, one for the C-O-C asymmetric stretch around 1250-1200 cm⁻¹ and another for the symmetric stretch between 1150-1000 cm⁻¹. The C-S stretching of the thioether in the ring is generally weak and falls in the 800-600 cm⁻¹ region.

Table 1: Expected Infrared Absorption Frequencies for Methyl Thiomorpholine-3-carboxylate

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amine) | Stretch | 3500 - 3300 | Weak to Medium |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium |

| C=O (Ester) | Stretch | 1750 - 1735 | Strong |

| C-O (Ester) | Asymmetric Stretch | 1250 - 1200 | Strong |

| C-O (Ester) | Symmetric Stretch | 1150 - 1000 | Strong |

| C-S-C (Thioether) | Stretch | 800 - 600 | Weak to Medium |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the thiomorpholine ring (typically a chair conformation). mdpi.com

Crystal Structure Refinement and Visualization Techniques (e.g., SHELX, WinGX)

Following the initial determination of the crystal structure by solving the phase problem, the structural model must be refined to best fit the experimental X-ray diffraction data. Programs like SHELXL are widely used for this purpose. omu.edu.trwashington.edunih.gov SHELXL employs a least-squares method to adjust atomic coordinates, thermal parameters, and other variables to minimize the difference between observed and calculated structure factors. omu.edu.trnih.gov

The software suite WinGX provides a graphical user interface for managing the various stages of structure determination and refinement, integrating programs like SHELXL. washington.edu It facilitates the visualization of the crystal structure, the generation of tables and reports, and the preparation of data for publication. The refinement process is iterative, and its quality is assessed by metrics such as the R-factor, which indicates the agreement between the crystallographic model and the experimental data.

Resolution of Positional Disorder in the Thiomorpholine Moiety

The six-membered thiomorpholine ring is flexible and can potentially adopt multiple conformations, such as the stable chair form and higher-energy boat or twist-boat forms. In some crystal structures, this flexibility can lead to positional disorder, where the ring occupies two or more distinct positions in the crystal lattice with different occupancy factors. Refinement programs like SHELXL have tools to model this disorder, for instance, by defining multiple atomic sites for the disordered atoms and refining their fractional occupancies. omu.edu.trwashington.edu The presence of disorder, while complicating the refinement, can provide valuable insight into the conformational dynamics of the molecule.

Hirshfeld Surface Analysis, Fingerprint Plots, and Reduced Density Gradient (RDG) Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govmdpi.com The Hirshfeld surface is a three-dimensional surface defined around a molecule, colored according to the proximity of neighboring atoms. Red spots on the surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent areas with weaker or no interactions. nih.govmdpi.com

Reduced Density Gradient (RDG) analysis is another computational method that complements Hirshfeld analysis. It identifies and characterizes non-covalent interactions based on the electron density and its derivatives. The analysis generates surfaces that visualize the type and strength of interactions, distinguishing between strong attractive forces like hydrogen bonds, weaker van der Waals interactions, and repulsive steric clashes.

Conformational Analysis and Molecular Dynamics of Thiomorpholine 3 Carboxylate Ring Systems

Ring Puckering Analysis using Cremer-Pople Coordinates

The precise description of the non-planar nature of a six-membered ring, such as thiomorpholine (B91149), can be quantitatively expressed using the Cremer-Pople puckering parameters (Q, θ, and φ). These parameters define the conformation of any N-membered ring in a unique and unambiguous manner. The total puckering amplitude, Q, measures the degree of deviation from a mean plane, while the angles θ and φ describe the specific type of puckering (e.g., chair, boat, twist-boat).

For six-membered rings, the conformational space can be visualized as a sphere where the poles (θ = 0° and 180°) represent the ideal chair conformations, and the equator (θ = 90°) contains the boat and twist-boat forms. Experimental and computational studies consistently show that the thiomorpholine ring, much like cyclohexane, predominantly adopts a chair conformation, which represents the lowest energy state.

In a crystallographic study of 4-(4-nitrophenyl)thiomorpholine, a closely related derivative, the thiomorpholine ring was confirmed to exist in a stable chair conformation. While the specific Cremer-Pople parameters for Methyl thiomorpholine-3-carboxylate (B1243768) are not extensively documented, analysis of analogous structures allows for a representative understanding. The chair form is characterized by minimal angle and torsional strain.

Table 1: Representative Cremer-Pople Parameters for a Chair Conformation in a Thiomorpholine Derivative

| Parameter | Value | Conformation |

|---|---|---|

| Q (Å) | ~0.55 - 0.60 | Total Puckering Amplitude |

| θ (°) | ~0 - 10 or ~170 - 180 | Defines Chair form |

| φ (°) | Variable | Phase angle, less critical for defining a pure chair |

Note: These values are typical for substituted six-membered rings in a chair conformation and serve as an illustrative example.

Influence of the Sulfur Atom and Sulfone Group on Ring Rigidity and Conformational Flexibility

The presence of the sulfur atom at position 1 of the ring significantly influences its geometry compared to cyclohexane. The longer carbon-sulfur (C-S) bond lengths (typically ~1.81 Å) and the smaller C-S-C bond angle (around 97-99°) compared to C-C-C angles in cyclohexane lead to a "puckered" chair conformation that is somewhat flattened at the sulfur end.

Oxidation of the sulfur atom to a sulfone group (SO₂) introduces substantial changes to the ring's conformational landscape. The sulfone group is sterically demanding and its oxygen atoms act as potent hydrogen bond acceptors. The introduction of the two oxygen atoms also alters the bond angles at the sulfur atom, typically increasing the C-S-C angle. This can lead to a more distorted chair conformation or, in some cases, favor other conformations like twist-boats to alleviate steric strain. The increased polarity and steric bulk of the sulfone group generally lead to a more rigid ring system with higher barriers to conformational inversion compared to the parent thiomorpholine.

Table 2: Comparison of Typical Geometric Parameters in Thiomorpholine and Thiomorpholine-1,1-dioxide Rings

| Parameter | Thiomorpholine (Thioether) | Thiomorpholine-1,1-dioxide (Sulfone) |

|---|---|---|

| C-S Bond Length | ~1.81 Å | ~1.78 Å |

| C-S-C Bond Angle | ~98° | ~105° |

| Ring Conformation | Predominantly Chair | Often a distorted Chair |

| Conformational Flexibility | Relatively Flexible | More Rigid |

Note: Values are generalized from studies of related heterocyclic sulfones and thioethers.

Comparative Conformational Studies with Structurally Analogous Morpholine (B109124) Derivatives

Replacing the sulfur atom in thiomorpholine with an oxygen atom yields the analogous morpholine ring. This substitution has a profound impact on the ring's geometry and conformational behavior. The carbon-oxygen (C-O) bond is significantly shorter (typically ~1.43 Å) than the C-S bond, and the C-O-C bond angle (around 111-112°) is much larger than the C-S-C angle.

Table 3: Comparison of Key Geometric Parameters from the Crystal Structures of 4-(4-Nitrophenyl)thiomorpholine and its Morpholine Analogue

| Parameter | 4-(4-Nitrophenyl)thiomorpholine | 4-(4-Nitrophenyl)morpholine |

|---|---|---|

| C-S / C-O Bond Length (avg.) | 1.808 Å | 1.425 Å |

| C-N Bond Length (avg.) | 1.478 Å | 1.472 Å |

| C-S-C / C-O-C Angle | 97.03° | 111.9° |

| N-substituent Orientation | Quasi-axial | Quasi-equatorial |

Data derived from a published comparative structural analysis. nih.govnih.gov

Investigation of Pseudo A¹,³ Strain and Anomeric Effects on Stereochemical Preferences

The stereochemical preferences of substituents on the thiomorpholine ring are governed by complex stereoelectronic effects, including pseudo A¹,³ strain and anomeric effects.

Pseudo A¹,³ strain , or 1,3-allylic strain, describes the steric repulsion between a substituent at an allylic position and a substituent on a double bond. In a molecule like Methyl thiomorpholine-3-carboxylate, a related strain, known as pseudo A¹,³ strain, can arise. This involves the interaction between the carboxylate group at the C3 position and axial substituents or lone pairs on the nitrogen (N4) and sulfur (S1) atoms. For the carboxylate group to occupy an axial position, it would experience significant steric hindrance from the axial hydrogen atoms at C5 and the lone pair of electrons on the nitrogen atom. Consequently, there is a strong preference for the C3-carboxylate substituent to adopt an equatorial orientation to minimize these unfavorable 1,3-diaxial interactions.

Biological Activity and Mechanistic Investigations of Methyl Thiomorpholine 3 Carboxylate

Enzyme Inhibition Studies

The thiomorpholine (B91149) ring is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to a variety of biological targets, leading to a diverse range of pharmacological activities. jchemrev.comresearchgate.net Both morpholine (B109124) and its sulfur-containing analogue, thiomorpholine, have been integral to the drug discovery process, with their derivatives showing selective inhibition against multiple enzymes. jchemrev.comresearchgate.net

UDP-3-O-acyl-N-acetylglucosamine deacetylase, also known as LpxC, is a crucial enzyme in the biosynthesis of lipid A in Gram-negative bacteria, making it a target for novel antibiotics. Extensive literature searches did not yield specific studies on the inhibitory activity of methyl thiomorpholine-3-carboxylate (B1243768) or its derivatives against this enzyme. Research on LpxC inhibitors has primarily focused on other chemical classes, such as hydroxamic acid and isoxazoline-based compounds. jchemrev.comresearchgate.netresearchgate.net

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a key role in glucose metabolism by inactivating incretin (B1656795) hormones like GLP-1 and GIP. mdpi.comnih.gov Its inhibition is a validated therapeutic strategy for managing type 2 diabetes mellitus. mdpi.comnih.gov The thiomorpholine scaffold has been identified as a promising core for the development of DPP-IV inhibitors. jchemrev.comresearchgate.net

Researchers have designed and synthesized thiomorpholine-bearing compounds specifically as DPP-IV inhibitors. researchgate.net In one such study, a series of thirteen compounds with this scaffold were developed and screened for their ability to inhibit DPP-IV. researchgate.net While the specific inhibitory data for methyl thiomorpholine-3-carboxylate is not detailed, the study confirmed the potential of the thiomorpholine class, with certain derivatives showing promising activity that warranted further investigation in animal models. researchgate.net The mechanism of DPP-IV inhibitors generally involves blocking the active site of the enzyme, which prevents the degradation of incretins, thereby prolonging their action and enhancing glucose-dependent insulin (B600854) secretion. nih.govdovepress.com

Table 1: Investigated Biological Activities of Thiomorpholine Derivatives

| Target Class | Reported Activity of Thiomorpholine Scaffold | Source |

|---|---|---|

| Dipeptidyl Peptidase IV (DPP-IV) Inhibitor | Considered a promising scaffold for inhibitor design; some derivatives show activity. | jchemrev.comresearchgate.netresearchgate.net |

| Cholinesterase Inhibitor | Some derivatives exhibit moderate acetylcholinesterase inhibition. | jchemrev.comresearchgate.net |

Caspase-6 is a cysteine protease involved in the execution phase of apoptosis and has been implicated in neurodegenerative diseases. abcam.com Despite the investigation of various chemical entities as caspase inhibitors, a review of the current literature reveals no specific research on the inhibition of caspase-6 or other caspases by this compound or related thiomorpholine compounds. nih.govscbt.com

Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell survival, making Hsp90 an attractive target for anticancer drug development. wikipedia.orgnih.gov Hsp90 inhibitors often work by competing with ATP for the nucleotide-binding pocket in the protein's N-terminal domain. frontiersin.orgmdpi.com While many heterocyclic compounds, such as those with purine, pyrazole, and isoxazole (B147169) cores, have been developed as Hsp90 inhibitors, there is currently no published evidence to suggest that this compound or the broader thiomorpholine class have been investigated for Hsp90 inhibition. nih.gov

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of cholinergic neurotransmission. mdpi.comnih.gov Their inhibition is a primary strategy for treating the symptoms of Alzheimer's disease. nih.gov Research into the broad biological activities of the thiomorpholine scaffold has shown that certain derivatives possess moderate inhibitory activity against acetylcholinesterase. jchemrev.comresearchgate.net While these findings highlight the potential of the chemical class, specific data on the inhibitory potency (e.g., IC50 values) and selectivity of this compound against either AChE or BChE are not available in the reviewed literature.

While direct enzyme inhibition studies on this compound are limited, significant research has been conducted on the metabolic activation of its parent compound, L-thiomorpholine-3-carboxylic acid (L-TMC). nih.gov This research identifies a specific protein target and a clear downstream metabolic pathway.

Studies on isolated rat kidney cells have shown that L-TMC is cytotoxic in a time- and concentration-dependent manner. nih.gov The enzyme responsible for this bioactivation was identified as L-amino acid oxidase (LAAO) , a flavoenzyme that catalyzes the oxidative deamination of L-amino acids. nih.govnih.gov

The metabolic process involves the LAAO-catalyzed conversion of L-TMC into a reactive imine intermediate, 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid . nih.gov This transformation is accompanied by oxygen consumption and can be inhibited by substrates of L-amino acid oxidase. nih.gov The formation of this imine is a critical step in the bioactivation and subsequent cytotoxicity of L-TMC. nih.gov This pathway indicates that rather than inhibiting a specific enzyme, the thiomorpholine-3-carboxylate structure can itself be a substrate, leading to the generation of biologically active metabolites.

Table 2: Metabolic Activation of L-Thiomorpholine-3-carboxylic acid

| Metabolite | Activating Enzyme | Key Intermediate | Observed Effect | Source |

|---|---|---|---|---|

| L-Thiomorpholine-3-carboxylic acid | L-amino acid oxidase (LAAO) | 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid (imine) | Cytotoxicity in rat kidney cells | nih.gov |

Antimicrobial Activities and Mechanistic Understanding

Comprehensive studies detailing the antimicrobial profile of this compound are limited. However, research on closely related compounds provides some insight into the potential activity of this chemical class.

In Vitro Antimicrobial Evaluation Against Pathogenic Bacterial Species (e.g., Staphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa)

Direct in vitro evaluation of this compound against key pathogenic bacteria such as Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa is not extensively documented. However, a related compound, 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylic acid hydrochloride, has demonstrated antimicrobial properties. Preliminary studies have indicated that this derivative can inhibit the growth of Escherichia coli and Staphylococcus aureus at certain concentrations, suggesting that the thiomorpholine core may be a viable scaffold for developing new antimicrobial agents.

Interactive Data Table: Antimicrobial Activity of a Thiomorpholine Derivative

| Compound | Bacterial Strain | Activity |

| 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylic acid hydrochloride | Escherichia coli | Inhibitory |

| 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylic acid hydrochloride | Staphylococcus aureus | Inhibitory |

In Vitro Antifungal Evaluation Against Fungal Strains (e.g., Candida albicans, Candida tropicalis, Candida krusei)

There is no specific information available from the search results regarding the in vitro antifungal activity of this compound against fungal strains such as Candida albicans, Candida tropicalis, and Candida krusei.

Antimycobacterial Activity, Including Against Drug-Resistant Strains, and DprE1 Inhibition

Information regarding the antimycobacterial activity of this compound, including its effects on drug-resistant strains and its potential to inhibit enzymes like DprE1, is not available in the provided search results.

Elucidation of Molecular Mechanisms Underlying Microbial Growth Inhibition

Due to the lack of specific studies on the antimicrobial activities of this compound, the molecular mechanisms through which it might inhibit microbial growth have not been elucidated.

Anticancer Activities and Cellular Mechanistic Pathways in Cell Lines

The potential of this compound as an anticancer agent has not been specifically detailed. However, studies on the broader family of thiomorpholine-3-carboxylic acid derivatives suggest this is an area of interest.

In Vitro Anticancer Screening Against Diverse Human Cancer Cell Lines (e.g., MCF7, T47D, HSC3, RKO, Hela, A-549)

Interactive Data Table: Anticancer Screening of Thiomorpholine-3-Carboxylic Acid Derivatives

| Compound Class | Cell Line | Observed Effect |

| Thiomorpholine-3-carboxylic acid derivatives | MCF7 | Mild, dose-dependent inhibition acs.orgresearchgate.net |

| Thiomorpholine-3-carboxylic acid derivatives | K562 | Mild, dose-dependent inhibition acs.orgresearchgate.net |

Induction of Apoptosis in Cancer Cell Lines and Associated Signaling Pathways

The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. While specific studies detailing apoptosis induction by this compound are not prevalent, the broader class of thiomorpholine-containing compounds has demonstrated such capabilities. For instance, various heterocyclic compounds are known to trigger apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. frontiersin.org

Research on other complex heterocyclic molecules has shown that they can induce apoptosis, confirmed by classical markers such as the cleavage of poly (ADP-ribose) polymerase (PARP) and the activation of caspases, which are key executioner enzymes in the apoptotic cascade. For example, certain quinoxaline (B1680401) derivatives have been shown to induce apoptosis by activating p53, a critical tumor suppressor gene. This activation can be triggered by inhibiting survival pathways like the PI3K/Akt/mTOR pathway. Similarly, photosensitizers like pyropheophorbide-a methylester trigger apoptosis in colon cancer cells through the generation of reactive oxygen species (ROS), leading to the mitochondrial release of cytochrome c and subsequent caspase activation. nih.gov It is plausible that thiomorpholine derivatives could engage similar pathways, disrupting cancer cell survival and promoting cell death.

Modulation of Signaling Pathways Implicated in Tumor Growth and Proliferation

Cancer progression is driven by the dysregulation of signaling pathways that control cell growth and proliferation. Key pathways frequently implicated include the PI3K/Akt/mTOR and Ras/MAPK cascades. nih.gov Targeted therapies often aim to inhibit components of these pathways. nih.gov

Derivatives containing the thiomorpholine scaffold have been investigated for their ability to modulate these critical pathways. For example, P2X7 receptor antagonists, which can incorporate heterocyclic structures, have been linked to the inhibition of the PI3K-Akt signaling pathway, which is crucial for cell proliferation and survival. nih.gov Inhibition of this pathway can halt cell cycle progression and reduce tumor growth. Furthermore, studies on other anticancer compounds demonstrate that inhibiting the phosphorylation of key proteins like Akt and ERK (a member of the MAPK pathway) is a viable strategy to achieve anti-proliferative effects in cancer cells. nih.gov Given the established role of the thiomorpholine moiety in bioactive compounds, it is hypothesized that this compound could exert its effects by interacting with and modulating one or more of these oncogenic signaling cascades.

Mechanisms of Cell Cycle Arrest (e.g., G2 phase arrest)

Disruption of the cell cycle is a primary mechanism for many chemotherapeutic agents, preventing cancer cells from dividing and proliferating. Cell cycle arrest can occur at various checkpoints, with the G2/M phase being a common target. Arrest at this phase prevents cells from entering mitosis.

While direct evidence for this compound is lacking, other compounds have been shown to induce G2/M arrest through specific molecular interactions. For example, some agents cause an accumulation of cells in the G2/M phase by modulating the expression or activity of key regulatory proteins like cyclin B1 and CDK1 (cyclin-dependent kinase 1), which form a complex essential for the G2/M transition. mdpi.comresearchgate.net The induction of G2/M arrest is often linked to DNA damage or cellular stress, which can be mediated by an increase in reactive oxygen species (ROS). frontiersin.org In some cancer cell lines, G2/M arrest can be induced even in the absence of functional p53, indicating the existence of p53-independent pathways for sensing cellular damage and halting cell division. nih.gov

Table 1: Examples of Compounds Inducing G2/M Cell Cycle Arrest and Their Mechanisms This table provides general examples and not direct data for this compound.

| Compound Class | Example Compound | Cancer Cell Line | Key Mechanistic Findings | Reference |

| Chalcone Derivative | Chalcone-acridine hybrid 1C | Ovarian Cancer (A2780) | ROS generation, DNA damage, modulation of p21, PCNA, and Rb proteins. | mdpi.com |

| Plant Extract | Dichloromethane fraction from Toddalia asiatica | Colon Cancer (HT-29) | Induction of ROS, leading to G2/M arrest and apoptosis. | frontiersin.org |

| Curcuminoid Derivative | MTH-3 | Breast Cancer (MDA-MB-231) | Decrease in cyclin B1 and CDK1 protein levels, leading to reduced CDK1 activity. | researchgate.net |

| Alkaloid | Harmine Hydrochloride | Breast Cancer (MCF-7, MDA-MB-231) | Upregulation of p53 and p21; downregulation of p-cdc25, p-cdc2, and cyclin B1. | mdpi.com |

Detailed Mechanistic Studies on Interactions with Intracellular Protein Targets and Gene Expression Modulation

The biological activity of a compound is defined by its interaction with specific molecular targets. For L-thiomorpholine-3-carboxylic acid, a key bioactivation mechanism has been identified. In rat kidney cells, this compound is metabolized by the enzyme L-amino acid oxidase. nih.gov This enzymatic reaction converts the parent acid into a reactive imine intermediate, 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid, which is believed to be responsible for its cytotoxic effects. nih.gov It is plausible that this compound could be hydrolyzed in vivo to the parent acid, which would then undergo similar enzymatic bioactivation.

Broader studies on thiophene-3-carboxamide (B1338676) derivatives, which share some structural similarities, have identified the c-Jun N-terminal kinase (JNK) as a potential target. nih.gov These inhibitors can function as ATP mimetics, binding to the ATP-binding site of the kinase and inhibiting its activity. nih.gov The modulation of gene expression is often a downstream consequence of targeting such proteins. For instance, inhibiting key signaling kinases can alter the expression of genes involved in cell cycle progression and apoptosis. DNA microarray studies on other anticancer agents have revealed widespread changes in gene expression following treatment, affecting pathways related to cell death, ER stress, and proliferation. researchgate.net

Comprehensive Structure-Activity Relationship (SAR) Analysis of Thiomorpholine Carboxylate Derivatives

Impact of Substituent Modifications on Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For the thiomorpholine scaffold, modifications at various positions can significantly impact biological activity. researchgate.net Although specific SAR studies for a series of thiomorpholine-3-carboxylate derivatives are not extensively documented, general principles can be applied.

The nature of the substituent on the nitrogen atom of the thiomorpholine ring is often a key determinant of activity. For example, in a series of choline (B1196258) kinase inhibitors, the nature of the linker atom (N vs. O) connecting to a cationic head group drastically influenced both enzyme inhibition and antiproliferative activity. mdpi.com Furthermore, the type of substituent on aromatic rings attached to a core scaffold can greatly affect potency. The introduction of electron-withdrawing groups (like trifluoromethyl) or electron-donating groups can alter the electronic properties and binding interactions of the molecule. nih.gov For quinoline-3-carboxylic acids, converting the ester to a carboxylic acid was found to enhance selectivity for cancer cells over non-cancerous cells, likely due to changes in the compound's pKa and differential absorption in the acidic tumor microenvironment. nih.gov This suggests that the ester group in this compound versus the acid in its parent compound would lead to different pharmacokinetic and pharmacodynamic properties.

Table 2: General SAR Principles from Related Heterocyclic Compounds This table provides general examples and not direct data for this compound.

| Core Scaffold | Modification | Impact on Activity | Reference |

| Quinoline-3-carboxylate | Hydrolysis of ester to carboxylic acid | Increased selectivity for cancer cells. | nih.gov |

| Oxadiazole Derivatives | Addition of 4-trifluoromethyl group | Enhanced P2X7R antagonist potency. | nih.gov |

| Indole Derivatives | Phenyl ring vs. Naphthyl group | Phenyl ring was found to be crucial for antiproliferative activity. | nih.gov |

Comparative Analysis of Biological Activities with Structurally Similar Compounds (e.g., Morpholine-3-carboxylate Derivatives, Thiomorpholine-3-carboxylic Acid)

The replacement of the oxygen atom in a morpholine ring with a sulfur atom to form a thiomorpholine ring is a common strategy in medicinal chemistry that can significantly alter a compound's properties. The sulfur atom is larger, less electronegative, and more lipophilic than oxygen, which can affect the compound's conformation, membrane permeability, metabolic stability, and target-binding interactions. researchgate.net

In some instances, this sulfur-for-oxygen substitution enhances biological activity. However, in other cases, the morpholine analogue may prove superior. For example, in a series of compounds designed as antimycobacterial agents, the morpholine-containing analogue exhibited better potency than the corresponding thiomorpholine derivative. researchgate.net Conversely, the thiomorpholine scaffold is often favored for achieving other desired biological effects. researchgate.net

The direct precursor, Thiomorpholine-3-carboxylic acid, has established cytotoxicity, which is linked to its bioactivation by L-amino acid oxidase. nih.gov The esterification of the carboxylic acid to form this compound would increase its lipophilicity. This change could enhance its ability to cross cell membranes, potentially leading to altered cellular uptake and distribution. However, it may also require intracellular hydrolysis back to the carboxylic acid to exert its biological effect, particularly if the free carboxylate is necessary for target binding or enzymatic activation.

Applications in Advanced Medicinal Chemistry and Drug Discovery

Utilization of Methyl Thiomorpholine-3-carboxylate (B1243768) as a Chiral Building Block in Complex Molecule Synthesis

Methyl thiomorpholine-3-carboxylate serves as a crucial chiral building block in the asymmetric synthesis of more complex molecules. Its inherent chirality, stemming from the C3 position of the thiomorpholine (B91149) ring, provides a stereochemically defined starting point for the construction of enantiomerically pure compounds. This is of paramount importance in medicinal chemistry, where the biological activity of a drug is often dependent on its specific stereoisomer.

The thiomorpholine-3-carboxylic acid moiety, from which the methyl ester is derived, is classified as a chiral building block, available in both (R) and (S) configurations. This allows for stereoselective synthesis, a key strategy in modern drug development to enhance therapeutic efficacy and minimize off-target effects. The presence of the sulfur atom and the secondary amine within the ring offers multiple sites for chemical modification, enabling the elaboration of diverse and structurally complex molecular architectures.

While specific, extensively documented examples of large-scale complex molecule synthesis using this compound as the primary starting material are not widespread in readily available literature, its classification and availability from chemical suppliers underscore its intended use in such synthetic endeavors. The principle lies in utilizing the pre-existing stereocenter to control the stereochemistry of subsequent reactions, thereby avoiding the need for challenging chiral separations later in the synthetic sequence.

Development of the Thiomorpholine Scaffold for Novel Therapeutic Agents

The thiomorpholine scaffold, the core structure of this compound, is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. bldpharm.combldpharm.com This scaffold has been successfully incorporated into a variety of therapeutic agents, demonstrating a broad spectrum of pharmacological activities.

Anti-inflammatory Agents: The thiomorpholine nucleus has been explored for its potential in developing anti-inflammatory drugs. While direct studies on this compound for this purpose are limited, related thiomorpholine derivatives have shown promise. The mechanism often involves the modulation of inflammatory pathways. For instance, certain thiophene-based compounds, which share a sulfur-containing heterocyclic motif, are known for their anti-inflammatory properties through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

Anti-atherogenic Agents: Research has indicated that thiomorpholine derivatives can exhibit anti-atherogenic properties. This is often linked to their ability to modulate lipid profiles. Studies on structurally related compounds have shown significant reductions in plasma triglycerides, total cholesterol, and low-density lipoprotein (LDL) levels. The proposed mechanism for some derivatives involves the inhibition of squalene (B77637) synthase, a key enzyme in cholesterol biosynthesis.

Neurotrophic Agents: The quest for small molecules that can mimic the effects of neurotrophic factors for the treatment of neurodegenerative diseases has led to the investigation of various heterocyclic compounds. While specific research on this compound as a neurotrophic agent is not prominent, the broader class of sulfur-and-nitrogen-containing heterocycles has been a subject of interest in this field. The development of small molecules is crucial as they can potentially cross the blood-brain barrier, a significant hurdle for large protein-based neurotrophic factors.

Integration into Hybrid Molecules for Enhanced Biological Activity and Multi-Target Modulators

A contemporary approach in drug discovery involves the creation of hybrid molecules, where two or more pharmacophores (the active parts of a molecule) are combined to create a single entity with enhanced biological activity or the ability to modulate multiple targets. The structural features of this compound make it an attractive component for such hybrid structures.

The secondary amine and the carboxylic ester group provide convenient handles for chemical conjugation with other bioactive moieties. This strategy aims to exploit synergistic effects, where the combined activity of the hybrid molecule is greater than the sum of its individual components. Furthermore, by targeting multiple pathways involved in a complex disease, multi-target modulators can offer improved efficacy and a reduced likelihood of developing drug resistance.

A patent for 5-membered heterocyclic derivatives mentions this compound as a chemical compound within its scope, indicating its potential use in constructing novel bioactive molecules, possibly as part of a multi-target approach. google.com

Role in Rational Drug Design and Optimization of Enzyme Inhibitors

Rational drug design relies on the understanding of the three-dimensional structure of a biological target, such as an enzyme, to design molecules that can bind to it with high affinity and selectivity. This compound can be utilized as a constrained amino acid analogue in peptidomimetics. Its cyclic structure restricts the conformational flexibility, which can be advantageous in locking a molecule into a bioactive conformation for optimal interaction with a target protein.

The thiomorpholine ring can serve as a scaffold to which various functional groups are appended to interact with specific pockets of an enzyme's active site. The sulfur atom can participate in various non-covalent interactions, and its potential for oxidation to a sulfoxide (B87167) or sulfone offers further avenues for modifying the electronic and steric properties of the molecule.

While direct evidence of this compound being a component of a widely recognized enzyme inhibitor is scarce in the public domain, its structural characteristics align with the principles of modern enzyme inhibitor design. Its use as a building block allows for the systematic exploration of the chemical space around a target's binding site, a fundamental process in the optimization of lead compounds in drug discovery.

Presence and Functional Role in Biological Systems and Natural Product Synthesis

Detection and Analysis in Metabolomics Studies

Direct detection of methyl thiomorpholine-3-carboxylate (B1243768) in metabolomics studies is not prominently reported in the current scientific literature. Metabolomics research has, however, identified its parent compound, thiomorpholine-3-carboxylate , in human samples.

A notable study in the field of lung cancer metabolomics identified thiomorpholine-3-carboxylate as a metabolite of interest. ncku.edu.tw The Human Metabolome Database (HMDB) entry for this compound, HMDB0059611, corroborates its detection in this context. ncku.edu.tw While this points to the biological relevance of the thiomorpholine-3-carboxylate structure, it does not directly confirm the natural occurrence of its methyl ester.

In analytical chemistry, the derivatization of carboxylic acids to their ester forms is a common strategy to enhance their volatility and improve their chromatographic properties for techniques like gas chromatography-mass spectrometry (GC-MS). For instance, in a study on the bioactivation of L-thiomorpholine-3-carboxylic acid, the compound was analyzed as its tert-butyldimethylsilyl ester to facilitate GC-MS analysis. nih.gov This highlights that while esters of thiomorpholine-3-carboxylic acid are used in analytical methods, it is for detection purposes rather than indicating their natural presence.

General metabolomic analyses of carboxylic acids often involve derivatization to improve detection sensitivity and specificity. nih.gov This procedural step underscores the analytical challenge of studying these molecules and may explain the lack of direct findings for the methyl ester form in biological matrices.

Table 1: Detection of Thiomorpholine-3-carboxylate in Metabolomics

| Metabolite | Study Context | Specimen | Analytical Platform | Reference |

|---|---|---|---|---|

| Thiomorpholine-3-carboxylate | Lung Cancer | Not Specified | Not Specified | ncku.edu.tw |

Potential as Key Intermediates or Products in Biological Pathways

While there is no direct evidence of methyl thiomorpholine-3-carboxylate being a key intermediate or product in known biological pathways, the metabolism of its parent acid, L-thiomorpholine-3-carboxylic acid, has been investigated. This research offers a potential framework for understanding how the core thiomorpholine (B91149) structure is processed in a biological setting.

A significant study demonstrated that L-thiomorpholine-3-carboxylic acid is a substrate for L-amino acid oxidase in rat kidney cells. nih.gov This enzyme catalyzes the oxidation of the amino acid, leading to the formation of an unstable imine intermediate, 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid. nih.gov This bioactivation step is linked to the compound's observed cytotoxicity. nih.gov

The formation of this imine intermediate is a critical finding, as it represents a key metabolic product in a specific biological pathway. The instability of this intermediate suggests it could react with other cellular components, which is a common feature of biologically active intermediates.

Although this research focuses on the carboxylic acid, it is conceivable that if this compound were present in a biological system, it might undergo enzymatic hydrolysis to the carboxylic acid, which could then enter this metabolic pathway. However, this remains speculative without direct experimental evidence.

Table 2: Metabolic Profile of L-Thiomorpholine-3-carboxylic Acid

| Precursor | Enzyme | Metabolic Product | Biological Context | Reference |

|---|

Contribution to Specific Biological Pathways

Currently, there is no scientific evidence linking this compound or its parent compound to the lipid A biosynthesis pathway. The search for its involvement in other specific biological pathways also yields limited results.

The Human Metabolome Database associates thiomorpholine-3-carboxylate with the enzyme thiomorpholine-carboxylate dehydrogenase . hmdb.ca This enzyme is suggested to be involved in regulating the intracellular concentration of thyroid hormones. hmdb.ca This potential link to thyroid hormone metabolism suggests a role for the thiomorpholine-carboxylate structure in endocrine pathways, although the specific mechanisms and the direct involvement of the methyl ester are not defined.

The study of L-thiomorpholine-3-carboxylic acid as a cyclized analog of S-(2-chloroethyl)-L-cysteine provides a toxicological perspective on its biological activity. nih.gov Its cytotoxicity, mediated by its bioactivation, indicates an interaction with cellular pathways leading to cell death. nih.gov This, however, is a manifestation of toxicity rather than a contribution to a normal physiological pathway.

Q & A

Basic: What are the established synthetic routes for methyl thiomorpholine-3-carboxylate, and how can researchers optimize yields?

This compound is synthesized via multistep protocols involving heterocyclic ring formation and functional group modifications. A validated method involves:

- Step 1 : Starting with thiomorpholine-3-carboxylic acid, which can be derived from cysteine via cyclization and oxidation .

- Step 2 : Protection of the carboxylic acid group using tert-butoxycarbonyl (Boc) anhydride under basic conditions.

- Step 3 : Methylation via esterification (e.g., using methyl chloride or dimethyl sulfate in the presence of a base like triethylamine).

- Yield Optimization : Catalytic systems like EDCI/HOBt for amidation steps and ultrasonication during thioamidation (e.g., with P2S5) improve reaction efficiency .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Key methodologies include:

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry and esterification success (e.g., methyl ester peaks at δ ~3.7 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection validates purity (>95% recommended for biological assays) .

- Mass Spectrometry (MS) : High-resolution MS (Exact Mass: 193.010220) distinguishes the compound from its 1,1-dioxide derivative (Exact Mass: 193.22100) .

Basic: What safety protocols are essential when handling this compound?

Based on structural analogs (e.g., thiomorpholine):

- GHS Hazards : Classified as a flammable liquid (Category 4) and skin irritant (Category 1A–1C). Use fume hoods and flame-resistant labware .

- Handling : Store in inert atmospheres (argon/nitrogen) at ≤4°C to prevent oxidation to the 1,1-dioxide form .

- Emergency Measures : Neutralize spills with vermiculite or sand; avoid water due to potential exothermic reactions .

Advanced: How does this compound interact with enzymatic systems like thiomorpholine-carboxylate dehydrogenase?

The compound serves as a substrate for EC 1.5.1.25 (thiomorpholine-carboxylate dehydrogenase) :

- Mechanism : The enzyme catalyzes its oxidation to 3,4-dehydro-thiomorpholine-3-carboxylate using NAD(P)<sup>+</sup> as a cofactor.

- Experimental Design : Monitor reaction progress via UV-Vis spectroscopy (NAD(P)H absorption at 340 nm) or LC-MS for product identification .

- Kinetic Studies : Use Michaelis-Menten assays with varying substrate concentrations to determine Km and Vmax .

Advanced: How can researchers analyze the puckered conformation of the thiomorpholine ring in this compound?

The ring’s non-planar geometry is quantified using Cremer-Pople puckering coordinates :

- Method : Calculate displacements (zj) of ring atoms from the mean plane using crystallographic data.

- Software : Implement ORTEP-3 for 3D visualization and SHELXL for refining anisotropic displacement parameters .

- Case Study : A six-membered thiomorpholine ring typically exhibits a chair conformation with puckering amplitude (q) ≈ 0.5 Å and phase angle (θ) ~0°–30° .

Advanced: How should researchers resolve contradictions in crystallographic and spectroscopic data for this compound?

Discrepancies (e.g., bond length variations between X-ray and DFT models) require:

- Cross-Validation : Compare X-ray structures (refined via SHELXL ) with computational models (e.g., DFT-optimized geometries).

- Dynamic Effects : Account for temperature-dependent conformational flexibility using variable-temperature NMR or molecular dynamics simulations .

- Error Analysis : Statistically assess crystallographic R values and spectroscopic signal-to-noise ratios to identify systematic errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.